![molecular formula C22H23N3O4 B2586339 Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate CAS No. 941931-61-9](/img/structure/B2586339.png)
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate
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Overview
Description
The compound is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, gemifloxacin, has reached the drug market for the treatment of bacterial infections .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The specific structure of “Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
1,8-Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Scientific Research Applications
a. Anti-Inflammatory and Analgesic Properties
- Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds could potentially serve as novel drug candidates for pain management and inflammation control .
b. Building Blocks for Organic Synthesis
- Piperazine and its derivatives, including Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate , serve as useful building blocks in organic synthesis. They participate in the construction of various organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
c. Metal Complexes
- 1,5-Naphthyridines can form stable metal complexes. These complexes find applications in catalysis, materials science, and coordination chemistry. The ligand properties of Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate derivatives contribute to their ability to coordinate with transition metals .
d. Other Potential Applications
Mechanism of Action
Future Directions
The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is a current area of interest . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and potential applications is likely .
properties
IUPAC Name |
butyl 4-[(1-ethyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-5-13-29-22(28)15-8-10-17(11-9-15)24-20(26)18-14-16-7-6-12-23-19(16)25(4-2)21(18)27/h6-12,14H,3-5,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMYCDWKZXPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate |
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